molecular formula C22H18O4 B3824752 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate

2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate

Cat. No. B3824752
M. Wt: 346.4 g/mol
InChI Key: BQUKJQJCPGDBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate, also known as HPEB, is a compound that has been widely studied for its potential use in scientific research. HPEB is a benzoyl derivative of 2-phenylethanol and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor without directly binding to its active site. 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate binds to a specific site on the AMPA receptor known as the modulatory site, which leads to a conformational change in the receptor that increases its activity. This results in an increase in the amount of glutamate that is released and an enhancement of synaptic transmission.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has been found to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of cognitive disorders. 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate is also relatively stable and can be stored for extended periods of time. However, one limitation of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate is that it is a relatively new compound and its potential side effects and toxicity are not well-understood. Further research is needed to fully understand the safety and efficacy of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate.

Future Directions

There are several future directions for research on 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate. One area of interest is the potential therapeutic applications of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate in the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate and to determine the optimal dosage and administration methods. Another area of interest is the development of novel compounds based on the structure of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate and its potential applications in other areas of research.

Scientific Research Applications

2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has been shown to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has also been found to enhance long-term potentiation, a process that underlies learning and memory. These findings suggest that 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

phenacyl 3-[hydroxy(phenyl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-20(16-8-3-1-4-9-16)15-26-22(25)19-13-7-12-18(14-19)21(24)17-10-5-2-6-11-17/h1-14,21,24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUKJQJCPGDBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl 3-[hydroxy(phenyl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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